2,3-Difluorodibenzo-P-dioxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

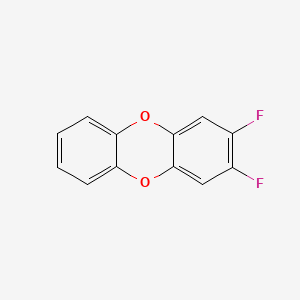

2,3-Difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins, which are known for their environmental persistence and potential toxicity. This compound consists of two benzene rings connected by two oxygen atoms, with fluorine atoms substituted at the 2 and 3 positions on the benzene rings. Dioxins, including this compound, are often by-products of industrial processes and combustion activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorodibenzo-P-dioxin typically involves the fluorination of dibenzo-P-dioxin. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced fluorination techniques and equipment is essential to manage the reactivity of fluorine and to ensure the safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluorodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in less fluorinated or non-fluorinated dioxins.

Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce partially or fully de-fluorinated dioxins .

Wissenschaftliche Forschungsanwendungen

2,3-Difluorodibenzo-P-dioxin has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives.

Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.

Medicine: Studies on its interaction with biological systems can provide insights into the mechanisms of dioxin toxicity and potential therapeutic interventions.

Wirkmechanismus

The mechanism of action of 2,3-Difluorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in toxic effects, including disruption of endocrine function, immune suppression, and carcinogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Polychlorinated dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of fluorine and are known for their high toxicity.

Polybrominated dibenzo-P-dioxins (PBDDs): These compounds contain bromine atoms and share similar toxicological properties with PCDDs.

Polychlorinated biphenyls (PCBs): Although structurally different, PCBs exhibit dioxin-like toxicity and are often studied alongside dioxins.

Uniqueness

2,3-Difluorodibenzo-P-dioxin is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atoms can affect the compound’s stability, making it more resistant to metabolic degradation compared to its chlorinated or brominated counterparts .

Biologische Aktivität

2,3-Difluorodibenzo-P-dioxin (DFD) is a halogenated aromatic compound that has garnered attention due to its structural similarity to the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent environmental contaminant known for its toxicological effects. Understanding the biological activity of DFD is crucial for assessing its potential risks and mechanisms of action.

Structural Characteristics

DFD is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the dibenzo-p-dioxin structure. This modification may influence its biological activity compared to TCDD, which has chlorine substituents. The molecular structure affects how DFD interacts with biological systems, particularly through receptor binding and metabolic pathways.

Similar to TCDD, DFD likely interacts with the aryl hydrocarbon receptor (AhR), a key regulator in mediating the effects of various environmental toxins. Upon binding to AhR, DFD may induce a cascade of biological responses, including:

- Gene Expression Modulation : Activation of AhR leads to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.

- Endocrine Disruption : Compounds like DFD can mimic or interfere with hormone signaling pathways, potentially leading to developmental and reproductive toxicity.

Toxicity Profiles

Research indicates that DFD exhibits a range of toxicological effects, similar to TCDD but potentially with varying potency. The following table summarizes key findings related to the biological effects of DFD:

Case Studies

Pharmacokinetics

The pharmacokinetic profile of DFD is expected to resemble that of TCDD due to their structural similarities. Key points include:

- Absorption and Distribution : Following administration, DFD is likely absorbed efficiently and distributed primarily to adipose tissue and the liver.

- Metabolism : Like TCDD, DFD may undergo limited metabolism, leading to prolonged half-lives in biological systems.

- Excretion : The excretion pathways for halogenated dioxins typically involve biliary excretion; however, specific data on DFD remains sparse.

Eigenschaften

CAS-Nummer |

50585-38-1 |

|---|---|

Molekularformel |

C12H6F2O2 |

Molekulargewicht |

220.17 g/mol |

IUPAC-Name |

2,3-difluorodibenzo-p-dioxin |

InChI |

InChI=1S/C12H6F2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |

InChI-Schlüssel |

ULFNOXMWCAHZMB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.